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Compound of Interest

5-Methoxy-1-phenyl-1H-pyrazole-
Compound Name:
4-carboxylic acid

CAS No.: 88585-23-3

Cat. No.: B1369420

Get Quote

Executive Summary & Strategic Importance

Audience: Medicinal Chemists, Crystallographers, and Drug Discovery Leads.

The 1-phenyl-5-oxygenated pyrazole scaffold is a cornerstone in medicinal chemistry, serving
as the pharmacophore for blockbuster drugs like Edaravone (neuroprotective) and Celecoxib
(anti-inflammatory). Understanding the solid-state arrangement of these derivatives is critical
because they exhibit complex tautomerism (keto-enol-imine) that directly dictates their
bioavailability, solubility, and receptor binding affinity.

This guide provides an in-depth technical comparison between the 5-hydroxy (enol) forms—
often used as stable crystalline precursors—and their 5-methoxy (fixed enol ether) and 5-oxo
(keto) alternatives. We utilize Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate as the
primary case study for crystal packing analysis, contrasting it with the market standard,
Edaravone.
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Comparative Analysis: Crystal Structure &

Molecular Geometry
The Core Structural Challenge: Tautomerism

In the solid state, 1-phenyl-5-oxygenated pyrazoles do not exist as a single static structure.
They fluctuate between three primary forms depending on substitution and solvent history. This
impacts X-ray diffraction (XRD) interpretation.

e Form A (Enol): 5-Hydroxypyrazole (stabilized by H-bonding).
e Form B (Keto): 5-Pyrazolone (often the reactive intermediate).

e Form C (Fixed Enol Ether): 5-Methoxypyrazole (sterically locked, lipophilic).

Crystallographic Data Comparison

The following table contrasts the crystal data of a representative 5-hydroxy derivative against
the 5-oxo drug standard (Edaravone) and a related pyrazoline.
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Case Study (Enol Market Standard Related Scaffold
Parameter o .
Form) (Keto/Zwitterion) (Pyrazoline)
3,5-Bis(4-
Methyl 5-hydroxy-1- Edaravone (1-Phenyl-
methoxyphenyl)-1-
Compound phenyl-1H-pyrazole-3-  3-methyl-5- _
phenyl-4,5-dihydro-
carboxylate pyrazolone)
1H-pyrazole
Crystal System Monoclinic Monoclinic Monoclinic
Space Group
a (A) 9.5408(16) 9.6470(8) 9.4788(5)
b (A) 9.5827(16) 14.1077(12) 10.1893(6)
c (A) 11.580(2) 14.0062(12) 19.9139(10)
B (Angle) 105.838(3)° 104.891(1)° 92.296(4)°
Z (Units/Cell) 4 4 4

Key Interaction

Strong O-H[1][2][3]
[4]--*N H-bonds
(Chains)

Zwitterionic character
/ H-bonds

C-H---mtand -1t

stacking

Ref.

[1]

[2]

[3]

Structural Insights & Packing Logic

o Planarity & Conjugation: In the 5-hydroxy derivative, the pyrazole ring is essentially planar

(RMS deviation < 0.01 A). The phenyl ring is twisted relative to the pyrazole core (dihedral

angle ~60°) to minimize steric clash with the carbonyl/hydroxyl groups.

o H-Bonding Network: The 5-hydroxy form crystallizes via strong intermolecular hydrogen

bonds (

). This creates infinite 1D chains along the c-axis. This is distinct from 5-methoxy derivatives,
which lack the H-bond donor (

) and typically rely on weaker van der Waals or
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stacking, leading to lower melting points and different solubility profiles.

o Tautomeric Lock: Methylation of the 5-OH group to 5-OMe "locks" the structure in the enol
form, preventing tautomerization to the keto form. This is a critical strategy in drug design to
fix the bioactive conformation.

Experimental Protocols
Synthesis & Crystallization Workflow (Case Study)

Objective: Synthesize and crystallize Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.

e Reactants: Equimolar mixture of Phenylhydrazine (1.0 eq) and Dimethyl Acetylene
Dicarboxylate (DMAD) (1.0 eq).

e Solvent System: Toluene/Dichloromethane (1:1 ratio).[2]
e Procedure:
o Dissolve reactants in the solvent mixture.[5]
o Reflux for 2 hours.
o Monitor via TLC (Hexane:EtOAc 7:3).
o Evaporate solvent under reduced pressure.
o Crystallization (Critical Step):
o Dissolve the crude solid in hot Ethanol.
o Allow to cool slowly to room temperature (25°C) over 24 hours.

o Note: Rapid cooling yields amorphous powder; slow evaporation yields X-ray quality
monoclinic prisms.

X-Ray Diffraction (XRD) Data Collection

¢ Instrument: Bruker SMART APEX CCD diffractometer.
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e Radiation: MoKa (
A).

o Temperature: 130(2) K (Cryocooling is essential to reduce thermal vibration of the phenyl
rng).

¢ Refinement: Full-matrix least-squares on

using SHELXL.

Performance & Biological Activity

While the crystal structure defines stability, the biological activity defines utility. The 5-methoxy
and 5-hydroxy derivatives are potent antioxidants and anti-inflammatory agents.

Biological Mechanism: ROS Scavenging

The 1-phenyl-5-oxygenated pyrazole core acts as a radical scavenger. The 5-hydroxy form
(Edaravone-like) can donate a hydrogen atom to neutralize free radicals (ROS). The 5-methoxy
derivatives, lacking the labile proton, often act via electron transfer mechanisms or by inhibiting
specific enzymes (e.g., COX-2) rather than direct H-atom donation.

Activity Comparison Table

Feature 5-Hydroxy Pyrazoles 5-Methoxy Pyrazoles Clinical Relevance
_ _ Electron Transfer / Neuroprotection (ALS,
Primary Mechanism H-atom transfer (HAT) o
Enzyme Inhibition Stroke)

Moderate (Polar H-

Solubility Low (Lipophilic) CNS Penetration

bonds)
] - Low (Glucuronidation High (Blocked ) ]

Metabolic Stability ] Duration of Action
of OH) metabolism)
Free Radicals (*OH, COX-2, p38 MAP , _

Target ) Inflammation, Pain
*NO) Kinase

Visualizations & Logic Flows
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Synthesis & Tautomerism Logic

The following diagram illustrates the pathway from raw materials to the specific tautomer
crystallized, highlighting where the "Methoxy" lock would occur.

Crystal Structure
(H-Bonded Chains)

Crystallization
(Ethanol)

Tautomerization
Solvent Dependent) Form A: 5-Hydroxy
Equilibrium > (Enol Tautomer)

Form B: 5-Oxo
(Keto Tautomer)

Phenylhydrazine Reflux 2h Cyclization
+ DMAD Intermediate

Kinetic Product

Methylation
Mel/K2CO3)

5-Methoxy Derivative
(Fixed Enol Ether)

Click to download full resolution via product page

Caption: Synthesis workflow showing the divergence between the Keto, Enol (Crystalline), and
Methoxy (Fixed) forms.

Crystal Packing Interactions

This diagram visualizes the intermolecular forces stabilizing the 5-hydroxy crystal lattice
compared to the theoretical packing of the 5-methoxy derivative.
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Caption: Structural hierarchy: The 5-hydroxy form builds 1D chains via H-bonds, while 5-
methoxy derivatives rely on weaker Pi-stacking.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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